Macrocarpal J

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

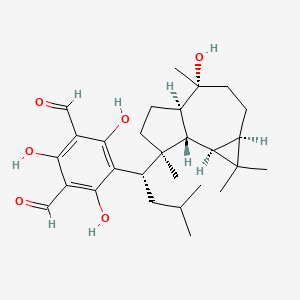

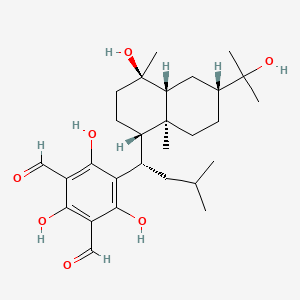

2D Structure

3D Structure

Properties

Molecular Formula |

C28H42O7 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

5-[(1S)-1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17+,20+,21-,27+,28-/m1/s1 |

InChI Key |

PXQFFMATXFLUPK-CHKSIUCGSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Canonical SMILES |

CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Synonyms |

macrocarpal J |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery of Macrocarpal J in Eucalyptus globulus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal J, a phloroglucinol-sesquiterpene conjugate, represents a significant class of bioactive compounds isolated from Eucalyptus globulus. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known antibacterial and enzyme-inhibiting properties. Furthermore, this guide explores the potential mechanisms of action of macrocarpals, offering insights into their therapeutic potential. All quantitative data are systematically organized into tables for clarity and comparative analysis, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising natural product.

Introduction

The genus Eucalyptus is a rich source of diverse secondary metabolites, many of which possess significant pharmacological activities. Among these, the macrocarpals, a group of formylated phloroglucinol compounds coupled with a sesquiterpene moiety, have garnered considerable attention for their potent biological effects. This compound, first identified in the leaves of Eucalyptus globulus, has demonstrated notable antibacterial activity against oral pathogens and inhibitory effects on key enzymes, suggesting its potential as a lead compound in drug discovery and development.[1] This document serves as a technical resource for researchers, providing an in-depth look at the discovery and scientific understanding of this compound.

Discovery and Physicochemical Properties

This compound was first isolated and identified as a novel natural product from a 50% ethanol extract of the leaves of Eucalyptus globulus.[1] It belongs to the family of phloroglucinol-sesquiterpene coupled constituents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Data (m/z) | Reference |

| This compound/I | C28H38O7 | 486.6 | 485.2709 [M-H]⁻ | [2] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of macrocarpals from Eucalyptus species, based on established methodologies for related compounds.

Extraction and Isolation

The isolation of macrocarpals typically involves a multi-step process beginning with solvent extraction of the plant material, followed by chromatographic purification.

Experimental Workflow for Macrocarpal Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Protocol:

-

Plant Material Preparation: Air-dried leaves of Eucalyptus globulus are ground into a fine powder.

-

Extraction: The powdered leaves are extracted with 50% aqueous ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fractions are combined and evaporated to dryness.

-

Column Chromatography: The resulting residue is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing macrocarpals are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC to yield pure this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.

Table 2: Spectroscopic Data for Macrocarpal B (as a representative example)

| Parameter | Value | Reference |

| FABMS Data | ||

| Pseudo-parent peak (M-H)⁻ | m/z 471 | [3] |

| Molecular Weight | 472 | |

| Molecular Formula | C₂₈H₄₀O₆ | |

| ¹H NMR (CD₃OD, δ ppm) | ||

| 10.01 (1H, s) | Proton 1 | |

| 3.25 | Proton 3 | |

| 2.32 / 1.26 | Proton 4 | |

| 1.96 | Proton 5 | |

| 1.07 / 0.91 | Proton 6 | |

| ¹³C NMR (CD₃OD, δ ppm) | ||

| Data not fully available in the reviewed literature. |

Note: Detailed spectroscopic data for this compound is not available in the public domain. The data for the closely related Macrocarpal B is provided for illustrative purposes.

Biological Activities

This compound has demonstrated significant biological activities, particularly against oral pathogens.

Antibacterial Activity

This compound exhibits antibacterial activity against a range of oral pathogenic microorganisms.

Table 3: Antibacterial Activity of Macrocarpals

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Macrocarpals (H, I, J) | Oral Pathogenic Microorganisms | 0.20 - 6.25 | |

| Macrocarpal A or B | Porphyromonas gingivalis | 1 | |

| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |

| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 |

Note: The specific MIC for this compound against individual bacterial strains is not detailed in the available literature; a range for a mixture of macrocarpals is provided.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Bacterial Culture: The test microorganisms are cultured in an appropriate broth medium to the mid-logarithmic phase.

-

Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, anaerobic conditions for oral bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Enzyme Inhibition

This compound has been noted for its ability to inhibit glucosyltransferase. This enzyme is crucial for the synthesis of glucans by Streptococcus mutans, which contributes to the formation of dental plaque.

Table 4: Enzyme Inhibition by Macrocarpals

| Compound | Enzyme | Activity | IC₅₀ | Reference |

| This compound | Glucosyltransferase | Inhibition noted | Not Reported | |

| Macrocarpal C | Dipeptidyl peptidase-4 (DPP-4) | 90% inhibition at 50 µM | Not Reported |

Protocol for Glucosyltransferase Inhibition Assay:

-

Enzyme Preparation: Purified glucosyltransferase from Streptococcus mutans is used.

-

Reaction Mixture: The reaction mixture contains the enzyme, sucrose as the substrate, a buffer solution, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

-

Quantification of Glucan Synthesis: The amount of insoluble glucan produced is quantified, for example, by measuring the turbidity of the solution or by a colorimetric method after labeling the glucan.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Proposed Mechanisms of Action and Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, studies on related macrocarpals provide insights into its potential mechanisms of action.

Antibacterial Mechanism

The antibacterial action of macrocarpals is likely multifaceted. Based on studies of Macrocarpal C, the proposed mechanism involves:

-

Membrane Disruption: The compound may interact with the bacterial cell membrane, increasing its permeability and leading to leakage of cellular contents.

-

Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can cause oxidative damage to cellular components such as proteins, lipids, and DNA.

-

DNA Fragmentation: The accumulation of cellular damage can trigger pathways leading to DNA fragmentation and ultimately, cell death.

Hypothesized Antibacterial Signaling Pathway of this compound

Caption: A hypothesized antibacterial mechanism of action for this compound.

Enzyme Inhibition Pathway

Macrocarpals have also been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme involved in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 leads to increased levels of active GLP-1, which in turn enhances insulin secretion and reduces glucagon levels. This suggests a potential therapeutic application for macrocarpals in the management of type 2 diabetes.

DPP-4 Inhibition Signaling Pathway by Macrocarpals

Caption: The proposed signaling pathway for DPP-4 inhibition by macrocarpals.

Conclusion and Future Directions

This compound, a constituent of Eucalyptus globulus, stands out as a natural product with significant therapeutic potential, particularly in the realm of oral health. Its demonstrated antibacterial activity against key oral pathogens and its ability to inhibit glucosyltransferase highlight its promise as a novel agent for the prevention and treatment of dental caries and periodontal diseases. While the foundational research has laid a strong groundwork, further investigation is imperative to fully realize the potential of this compound.

Future research should prioritize the determination of specific MIC and IC₅₀ values for purified this compound to accurately quantify its biological efficacy. A comprehensive elucidation of its spectroscopic profile is also essential for its unambiguous identification and characterization. Moreover, in-depth studies into its mechanism of action, including the specific signaling pathways it modulates in bacterial and mammalian cells, will be crucial for its development as a therapeutic agent. Investigating the structure-activity relationships of this compound and its analogs could lead to the design of even more potent and selective drug candidates. As our understanding of this fascinating molecule deepens, so too will the opportunities for its application in addressing pressing health challenges.

References

An In-depth Technical Guide to the Isolation and Structure Elucidation of Macrocarpal J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal J is a naturally occurring phloroglucinol-sesquiterpene coupled compound.[1] It has been isolated from the leaves of Eucalyptus globulus, a plant known for its rich diversity of bioactive secondary metabolites.[1] This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, based on available scientific literature. The information is intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step process combining extraction and chromatography techniques. The foundational work on the isolation of this compound was reported by Osawa et al. in 1996.[1] While the complete, detailed experimental protocol from the original publication is not publicly available, this guide outlines the general methodology based on the abstract and related literature.

Experimental Protocol: General Isolation Procedure

-

Plant Material and Extraction:

-

Dried and powdered leaves of Eucalyptus globulus are used as the starting material.

-

An initial extraction is performed using a 50% ethanol (EtOH) solution.[1] This solvent system is chosen for its ability to efficiently extract a broad range of polar and semi-polar compounds, including phloroglucinol derivatives.

-

-

Solvent Partitioning:

-

The crude 50% ethanol extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. This would likely involve partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the extract.

-

-

Chromatographic Purification:

-

The fraction containing this compound is then subjected to a series of chromatographic techniques for further purification. These methods may include:

-

Silica Gel Column Chromatography: To separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to isolate the compound to a high degree of purity.

-

-

The workflow for a typical isolation of a macrocarpal from Eucalyptus species is illustrated below.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation of this compound

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall architecture.

Spectroscopic Data

The primary methods used for the structure elucidation of this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

While the specific quantitative NMR and MS data for this compound from the original publication by Osawa et al. (1996) are not publicly available, the general characteristics can be inferred from the known structure of macrocarpals.

Table 1: Key Spectroscopic Data for this compound (Data not publicly available)

| Parameter | Value | Reference |

| Molecular Formula | Data not available | [1] |

| Molecular Weight | Data not available | |

| ¹H NMR (ppm) | Specific chemical shifts not available | |

| ¹³C NMR (ppm) | Specific chemical shifts not available |

The logical relationship for the structure elucidation process is depicted in the following diagram.

Caption: Logical workflow for the structure elucidation of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Characterization of Macrocarpal J

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal J, a naturally occurring phloroglucinol sesquiterpene-coupled compound, has garnered interest within the scientific community for its potential biological activities. Isolated from the leaves of Eucalyptus globulus, this complex molecule presents a unique structural framework that warrants detailed chemical investigation. This technical guide provides a comprehensive overview of the chemical properties and characterization of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. The document outlines the physicochemical properties, detailed experimental protocols for its isolation, and a summary of its known biological context. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Chemical Properties and Physicochemical Data

This compound is a member of the macrocarpal family of compounds, which are characterized by a phloroglucinol core linked to a sesquiterpene moiety. Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₂O₇ | |

| Molecular Weight | 490.6 g/mol | |

| IUPAC Name | 2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

| CAS Number | 179603-47-5 | |

| Appearance | Amorphous powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | |

| Source | Leaves of Eucalyptus globulus |

Note: Some physical properties such as melting point and pKa are not yet fully reported in the literature.

Spectroscopic Characterization

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic methods. While the original publication by Osawa et al. provides the definitive characterization, detailed spectral data is often found within the body of the publication. The following tables summarize the expected spectroscopic data based on the characterization of closely related macrocarpals and general knowledge of the compound class.

Table 2.1: Predicted ¹H NMR Spectral Data of this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.0 - 7.5 | Varies |

| Aldehydic Protons | 9.5 - 10.5 | Singlet |

| Methine Protons | 1.5 - 4.0 | Varies |

| Methylene Protons | 1.0 - 2.5 | Varies |

| Methyl Protons | 0.7 - 1.5 | Varies |

| Hydroxyl Protons | Variable | Broad singlet |

Table 2.2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbons | 190 - 200 |

| Aromatic Carbons | 100 - 160 |

| Sp³ Carbons (C-O) | 60 - 80 |

| Sp³ Carbons (C-C) | 10 - 60 |

Table 2.3: Key Spectroscopic Data for this compound

| Technique | Observed Characteristics |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak [M]+ or pseudomolecular ion peaks such as [M+H]+ or [M+Na]+ corresponding to the molecular weight of 490.6. Fragmentation patterns would reveal the loss of water, methyl, and isobutyl groups. |

| Infrared (IR) Spectroscopy | The IR spectrum would likely exhibit broad absorption bands for hydroxyl (-OH) groups around 3200-3600 cm⁻¹, strong absorptions for aldehydic carbonyl (C=O) groups around 1650-1700 cm⁻¹, and absorptions for aromatic C=C bonds in the 1450-1600 cm⁻¹ region. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum in a solvent like methanol would be expected to show absorption maxima characteristic of the substituted phloroglucinol chromophore, likely in the range of 250-290 nm and potentially a shoulder or a weaker band at longer wavelengths. |

Experimental Protocols

The isolation and purification of this compound from Eucalyptus globulus leaves is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on methods reported for macrocarpals.

Plant Material and Extraction

-

Plant Material: Fresh or air-dried leaves of Eucalyptus globulus are collected and ground into a coarse powder.

-

Extraction: The powdered leaves are extracted with 50% aqueous ethanol or methanol at room temperature with agitation for 24-48 hours. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

-

Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The majority of macrocarpals are typically found in the ethyl acetate fraction.

-

Concentration of Active Fraction: The ethyl acetate fraction is concentrated under reduced pressure to yield a semi-purified extract enriched with macrocarpals.

Chromatographic Purification

-

Silica Gel Column Chromatography: The semi-purified extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Isolation and Purity Check: The peak corresponding to this compound is collected, and the solvent is evaporated. The purity of the isolated compound is confirmed by analytical HPLC.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on closely related compounds, particularly Macrocarpal C, provides valuable insights into its potential biological activities. Macrocarpals have been reported to possess antibacterial and antifungal properties.

The antifungal mechanism of action for Macrocarpal C has been shown to involve a multi-pronged attack on fungal cells. This includes:

-

Disruption of Fungal Cell Membrane: Leading to increased permeability and leakage of intracellular components.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within the fungal cells.

-

Induction of DNA Fragmentation: Ultimately leading to programmed cell death or apoptosis.

It is plausible that this compound exerts similar antifungal effects through these or related signaling pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound represents an intriguing natural product with a complex chemical structure and potential for significant biological activity. This guide has summarized the currently available information on its chemical properties, characterization, and a generalized protocol for its isolation. The provided data and workflows are intended to support further research into this compound. Future studies should focus on obtaining detailed, high-resolution spectroscopic data for this compound, elucidating its specific mechanism of action and signaling pathways, and exploring its full therapeutic potential.

Macrocarpal J: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal J is a naturally occurring phloroglucinol-sesquiterpenoid derivative isolated from Eucalyptus species. This class of compounds, characterized by a complex molecular architecture, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a comprehensive examination of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and biosynthesis research.

Natural Source

The primary natural source of this compound is the leaves of Eucalyptus globulus , a species of flowering tree in the myrtle family, Myrtaceae.[1] This species is also a known source of other related macrocarpal compounds, including macrocarpals H and I.[1] While other Eucalyptus species, such as Eucalyptus macrocarpa, are rich sources of various macrocarpals like A, B, and C, this compound has been specifically identified in E. globulus.[2]

Quantitative Data

Quantitative data on the specific yield of this compound from Eucalyptus globulus is not extensively reported in the available literature. However, data from the isolation of closely related macrocarpals can provide an estimate of the expected yield. For instance, the isolation of Macrocarpal C from 20 grams of dried E. globulus leaves yielded 1.8 mg of the pure compound. The yields of other macrocarpals, A and B, from the same source were 5.4 mg and 5.4 mg, respectively. It is important to note that the concentration of these specialized metabolites can vary depending on factors such as the geographical location, age of the plant, and the specific extraction and purification methods employed.

| Compound | Plant Source | Plant Part | Starting Material (g) | Yield (mg) | Molar Yield (%) | Reference |

| Macrocarpal C | Eucalyptus globulus | Leaves | 20 | 1.8 | 0.009 | [2] |

| Macrocarpal B | Eucalyptus globulus | Leaves | 20 | 5.4 | 0.027 | [3] |

| Macrocarpal A | Eucalyptus globulus | Leaves | 20 | Not specified | Not specified |

Experimental Protocols: Isolation of Macrocarpals

While a highly detailed, step-by-step protocol exclusively for this compound is not available, a general and effective methodology can be compiled from the procedures described for the isolation of this compound and its close structural analogs from Eucalyptus globulus leaves.

General Extraction and Fractionation

This protocol is a composite based on the successful isolation of various macrocarpals.

Objective: To extract and fractionate the crude extract from Eucalyptus globulus leaves to enrich for macrocarpal compounds.

Materials:

-

Dried and powdered leaves of Eucalyptus globulus

-

50% Ethanol (EtOH) in water or Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Extraction:

-

Macerate the dried and powdered leaves of Eucalyptus globulus with 50% aqueous ethanol or methanol at room temperature for 24-48 hours. Alternatively, perform extraction under reflux for 1 hour.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with hexane, chloroform, and ethyl acetate.

-

The macrocarpals are typically found in the more polar fractions (chloroform and ethyl acetate).

-

Concentrate each fraction using a rotary evaporator.

-

-

Column Chromatography (Silica Gel):

-

Subject the active fraction (e.g., the chloroform or ethyl acetate fraction) to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Further purify the fractions containing the macrocarpals using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing smaller molecules and pigments.

-

High-Performance Liquid Chromatography (HPLC) Purification

Objective: To isolate pure this compound from the enriched fractions.

Materials:

-

Enriched fraction containing macrocarpals

-

HPLC system with a C18 reverse-phase column

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Methanol (MeOH)

-

Formic acid or Trifluoroacetic acid (TFA) (optional, as a modifier)

Procedure:

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

-

Inject the sample into the HPLC system.

-

Elute with a gradient of water and acetonitrile or methanol. A typical gradient might be from 30% acetonitrile in water to 100% acetonitrile over 30-40 minutes.

-

Monitor the elution profile using a UV detector, typically at wavelengths of 254 nm and 280 nm.

-

Collect the peaks corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

The biosynthesis of this compound, a phloroglucinol-sesquiterpenoid, is a complex process involving the convergence of two major metabolic pathways: the polyketide pathway for the phloroglucinol moiety and the terpenoid pathway for the sesquiterpene unit.

Proposed Biosynthetic Pathway

The current understanding suggests that macrocarpals are biosynthetically derived from a phloroglucinol precursor and a sesquiterpene, specifically bicyclogermacrene.

-

Phloroglucinol Moiety: The phloroglucinol core is believed to be synthesized via the polyketide pathway, likely involving a type III polyketide synthase (PKS). This pathway utilizes malonyl-CoA units to construct the aromatic ring. Subsequent formylation and isoprenylation reactions would lead to the substituted phloroglucinol precursor.

-

Sesquiterpene Moiety (Bicyclogermacrene): The C15 sesquiterpene portion originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate (FPP) synthase then condenses two molecules of IPP with one molecule of DMAPP to form farnesyl pyrophosphate. A specific terpene synthase, bicyclogermacrene synthase, catalyzes the cyclization of FPP to form bicyclogermacrene.

-

Coupling and Subsequent Modifications: The final steps in the biosynthesis of this compound would involve the coupling of the phloroglucinol derivative with the bicyclogermacrene-derived carbocation. This is likely followed by a series of enzymatic modifications, including hydroxylations and rearrangements, to yield the final complex structure of this compound. The presence of epimeric pairs of some macrocarpals at the point of linkage between the two moieties suggests a non-enzymatic or a less stereo-specific enzymatic coupling step.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

References

An In-depth Technical Guide to Macrocarpal J (CAS Number: 179603-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal J is a naturally occurring phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus globulus.[1][2] With the CAS number 179603-47-5 and a molecular formula of C28H42O7, this compound has demonstrated noteworthy biological activities, particularly its antibacterial effects against oral pathogenic microorganisms and its inhibitory action on glucosyltransferase.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and a discussion of its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data is derived from experimental findings reported in the literature, other values are computed estimates.

| Property | Value | Reference/Method |

| CAS Number | 179603-47-5 | [2] |

| Molecular Formula | C28H42O7 | |

| Molecular Weight | 490.63 g/mol | |

| Appearance | Pale yellow powder | |

| Solubility | Soluble in Chloroform | |

| Purity | ≥96.0% |

Biological Activity

This compound has been identified as a promising antibacterial agent, particularly against bacteria implicated in oral diseases. Its biological activity has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and its ability to inhibit key bacterial enzymes.

Antibacterial Activity

This compound exhibits inhibitory activity against a range of oral pathogenic microorganisms. The MIC values for this compound against these bacteria are summarized in the table below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Oral pathogenic microorganisms | 6.25 - 100 |

Enzyme Inhibition

In addition to its direct antibacterial effects, this compound has been shown to inhibit glucosyltransferase (GTase), an enzyme crucial for the synthesis of adhesive glucans by cariogenic bacteria, which contributes to dental plaque formation.

| Enzyme | Inhibition | Concentration | Reference |

| Glucosyltransferase (GTase) | Noted Inhibition | Not specified |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for the evaluation of its biological activities.

Isolation and Purification of this compound

The following protocol is based on the established methods for isolating macrocarpals from Eucalyptus globulus leaves.

Experimental Workflow for Isolation

-

Plant Material and Extraction:

-

Dried leaves of Eucalyptus globulus are subjected to extraction with 50% ethanol.

-

The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

-

Chromatographic Purification:

-

The active fraction is subjected to silica gel column chromatography.

-

Elution is performed with a suitable solvent system, typically a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

-

Final Purification:

-

Fractions containing this compound are pooled and further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Antibacterial Susceptibility Testing

The antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for MIC Determination

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Bacterial Inoculum: The test bacterium is cultured to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Glucosyltransferase (GTase) Inhibition Assay

The inhibitory effect of this compound on glucosyltransferase activity can be assessed by measuring the reduction in insoluble glucan synthesis.

Workflow for GTase Inhibition Assay

-

Enzyme Preparation: Glucosyltransferase is prepared from a culture supernatant of a suitable bacterial strain (e.g., Streptococcus sobrinus).

-

Reaction Mixture: The reaction mixture contains the GTase enzyme, sucrose as the substrate, and a suitable buffer, with or without varying concentrations of this compound.

-

Incubation: The reaction mixtures are incubated to allow for the enzymatic synthesis of insoluble glucans.

-

Quantification: The amount of insoluble glucan produced is quantified, for example, by measuring the turbidity of the reaction mixture or by quantifying the amount of incorporated radiolabeled glucose from radiolabeled sucrose.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of glucan synthesized in the presence of this compound to that of the control (without inhibitor).

Mechanism of Action

The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, based on studies of structurally related phloroglucinol-sesquiterpene compounds, a multi-faceted mechanism can be postulated. The antibacterial potency of these compounds is thought to be regulated by the structure of the sesquiterpene moiety. For other macrocarpals, the proposed mechanisms involve the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes.

The inhibition of glucosyltransferase by this compound represents a key aspect of its antibacterial activity against cariogenic bacteria. By preventing the synthesis of adhesive extracellular polysaccharides, this compound can disrupt the formation of dental biofilms, a critical step in the development of dental caries.

Proposed Antibacterial and Anti-biofilm Signaling Pathway

Conclusion

This compound, a natural product from Eucalyptus globulus, demonstrates significant potential as an antibacterial agent, particularly for applications in oral healthcare. Its ability to inhibit the growth of pathogenic oral bacteria and to interfere with biofilm formation through the inhibition of glucosyltransferase makes it a compelling candidate for further research and development. The experimental protocols and data presented in this technical guide provide a solid foundation for future investigations into the therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Phloroglucinol Sesquiterpene-Coupled Compounds from Eucalyptus: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Eucalyptus is a rich source of bioactive natural products, among which phloroglucinol sesquiterpene-coupled compounds have garnered significant attention for their diverse and potent biological activities. These complex molecules, formed through the coupling of a phloroglucinol core with a sesquiterpene moiety, exhibit a wide range of pharmacological effects, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of these fascinating compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data for prominent phloroglucinol sesquiterpene-coupled compounds and their derivatives isolated from various Eucalyptus species. This data is crucial for comparing the potency and selectivity of these compounds and for guiding future drug discovery efforts.

| Compound | Biological Activity | Assay System | IC50 / Inhibition | Reference |

| Eucalyptin B | Cytotoxicity | A549 (Human Lung Carcinoma) Cells | 1.51 µM | [1] |

| Macrocarpal C | DPP-4 Inhibition | Dipeptidyl Peptidase IV (human) | 90% inhibition at 50 µM | [2] |

| Macrocarpal A | DPP-4 Inhibition | Dipeptidyl Peptidase IV (human) | 30% inhibition at 500 µM | [2] |

| Macrocarpal B | DPP-4 Inhibition | Dipeptidyl Peptidase IV (human) | 30% inhibition at 500 µM | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research in this field. This section provides methodologies for the isolation, purification, and biological evaluation of phloroglucinol sesquiterpene-coupled compounds from Eucalyptus.

Isolation and Purification of Macrocarpals A, B, and C from Eucalyptus globulus Leaves[2]

This protocol describes the activity-guided fractionation of E. globulus leaves to isolate macrocarpals A, B, and C.

1. Extraction:

-

Twenty grams of dried and powdered E. globulus leaves are extracted with methanol.

-

The methanol extract is then partitioned between chloroform and water. The chloroform layer, containing the compounds of interest, is collected and concentrated.

2. Silica Gel Column Chromatography:

-

The crude chloroform extract is subjected to silica gel column chromatography.

-

The column is eluted with a stepwise gradient of hexane and ethyl acetate, followed by methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Preparative TLC and HPLC:

-

Fractions showing promising activity (e.g., DPP-4 inhibition) are further purified using preparative TLC with a chloroform/methanol solvent system.

-

Final purification is achieved by High-Performance Liquid Chromatography (HPLC) on a C8 column with a methanol/water gradient to yield pure macrocarpals A, B, and C.

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Seeding:

-

A549 human lung carcinoma cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

-

Cells are treated with various concentrations of the test compound (e.g., Eucalyptin B) and incubated for a further 48 hours.

3. MTT Addition and Incubation:

-

20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

4. Formazan Solubilization:

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.

1. Reaction Mixture Preparation:

-

In a suitable reaction buffer (e.g., Tris-HCl), the test compound (e.g., Macrocarpal C) is pre-incubated with human recombinant DPP-4 enzyme for 10 minutes at 37°C.

2. Substrate Addition:

-

The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-AMC.

3. Incubation and Fluorescence Measurement:

-

The reaction mixture is incubated for 30 minutes at 37°C.

-

The fluorescence of the liberated AMC (aminomethylcoumarin) is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

4. Calculation of Inhibition:

-

The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the inhibitor to the control wells (enzyme and substrate without inhibitor).

Western Blot Analysis for Apoptosis Markers (Bcl-2 and Caspase-3)

Western blotting is used to detect changes in the expression of key proteins involved in apoptosis.

1. Cell Lysis and Protein Quantification:

-

A549 cells are treated with the test compound for the desired time.

-

Cells are then lysed, and the total protein concentration is determined using a suitable method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies specific for Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their biological effects is critical for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by phloroglucinol sesquiterpene-coupled compounds.

Apoptosis Induction by Eucalyptin B

Eucalyptin B has been shown to induce apoptosis in A549 lung cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of effector caspases.

Caption: Eucalyptin B induces apoptosis by inhibiting Bcl-2 and promoting Bax, leading to mitochondrial dysfunction and caspase activation.

Inhibition of the HGF/c-Met Signaling Pathway

Eucalyptin A has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling axis. This pathway is crucial for cell growth, motility, and invasion, and its dysregulation is implicated in various cancers.

Caption: Eucalyptin A inhibits the HGF/c-Met pathway by blocking c-Met phosphorylation, thereby suppressing downstream signaling and cellular responses like proliferation and invasion.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and identification of bioactive phloroglucinol sesquiterpene-coupled compounds from Eucalyptus extracts.

Caption: A general workflow for the discovery of bioactive phloroglucinol sesquiterpene-coupled compounds from Eucalyptus.

References

Preliminary Biological Screening of Macrocarpal J: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Macrocarpal J, a phloroglucinol-sesquiterpene conjugate isolated from the leaves of Eucalyptus species. This document summarizes the available quantitative data on its antimicrobial and enzyme inhibitory activities, details the likely experimental protocols used in these assessments, and provides visualizations of the experimental workflows.

Quantitative Biological Activity Data

The initial biological screening of this compound has focused on its potential as an antimicrobial agent, particularly against oral pathogenic bacteria, and its ability to inhibit glucosyltransferase, an enzyme crucial for the formation of dental plaque. The available data is summarized below.

Table 1: Antibacterial Activity of this compound

| Test Organism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus mutans | Ingbritt | 6.25 |

| Streptococcus sobrinus | 6715 | 6.25 |

| Actinomyces actinomycetemcomitans | Y4 | 6.25 |

| Porphyromonas gingivalis | 381 | 6.25 |

| Fusobacterium nucleatum | ATCC 25586 | 100 |

Data sourced from Osawa et al., 1996.

Table 2: Glucosyltransferase Inhibitory Activity of this compound

| Enzyme Source | Substrate | Concentration of this compound (µg/mL) | Percent Inhibition (%) |

| Streptococcus sobrinus | Sucrose | 100 | 85 |

Data sourced from Osawa et al., 1996.

Experimental Protocols

The following sections describe the standard methodologies likely employed for the preliminary biological screening of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of this compound against various oral pathogens was likely determined using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

a) Inoculum Preparation:

-

Bacterial strains are cultured on appropriate agar plates to obtain pure colonies.

-

A single colony is then used to inoculate a suitable broth medium.

-

The bacterial suspension is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

b) Assay Procedure:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium.

-

The standardized bacterial inoculum is added to each well.

-

The microtiter plate is incubated under appropriate atmospheric conditions and temperature for a specified period (typically 24-48 hours).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Glucosyltransferase (GTF) Inhibition Assay

The inhibitory effect of this compound on the activity of glucosyltransferase from Streptococcus sobrinus was likely assessed using a standard in vitro enzyme assay.

a) Enzyme Preparation:

-

Streptococcus sobrinus is cultured in a broth medium supplemented with sucrose to induce the production of glucosyltransferases.

-

The culture supernatant, containing the extracellular enzymes, is collected.

-

The crude enzyme extract may be used directly or further purified.

b) Assay Procedure:

-

The reaction mixture is prepared containing a buffer solution, the substrate (sucrose), and the prepared glucosyltransferase.

-

This compound at the desired concentration is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

The reaction is incubated at a specific temperature for a defined period.

-

The amount of insoluble glucan produced is quantified. This can be done by measuring the turbidity of the reaction mixture or by separating and weighing the glucan pellet after centrifugation.

-

The percentage of inhibition is calculated by comparing the amount of glucan produced in the presence and absence of this compound.

Signaling Pathways and Mechanism of Action

At present, there is a lack of published scientific literature detailing the specific signaling pathways affected by this compound. While studies on other related macrocarpals, such as Macrocarpal C, have suggested mechanisms involving the disruption of fungal cell membrane permeability, induction of reactive oxygen species (ROS), and DNA fragmentation, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental evidence. Further research is required to elucidate the precise mechanism of action and to identify the molecular targets and signaling cascades modulated by this compound in bacterial cells.

Conclusion

The preliminary biological screening of this compound reveals its potential as a promising antimicrobial agent, particularly against bacteria implicated in oral diseases. Its demonstrated inhibitory effect on glucosyltransferase further supports its potential for applications in oral healthcare. However, this is an early-stage assessment, and further in-depth studies are necessary to fully characterize its biological activity, elucidate its mechanism of action at the molecular level, and evaluate its safety and efficacy for any potential therapeutic applications. The detailed experimental workflows provided in this guide are intended to serve as a foundation for researchers and drug development professionals to design and execute further investigations into this promising natural product.

Macrocarpal J: A Phloroglucinol Sesquiterpene-Coupled Compound with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal J, a natural product isolated from the leaves of Eucalyptus globulus, is a phloroglucinol sesquiterpene-coupled compound with the chemical formula C28H42O7.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound and related macrocarpal compounds, with a focus on its potential as an antibacterial and enzyme-inhibiting agent. Detailed experimental protocols, based on studies of closely related macrocarpals, are presented to facilitate further research and development. Additionally, this guide illustrates the postulated mechanisms of action and relevant signaling pathways using structured diagrams.

Introduction

The emergence of antibiotic-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. The macrocarpals, a class of phloroglucinol-terpene derivatives isolated from Eucalyptus species, have garnered significant attention for their diverse biological activities. This compound, in particular, has been identified as a promising bioactive compound. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its further investigation.

Physicochemical Properties

This compound is characterized by a molecular weight of approximately 490.63 g/mol and the chemical formula C28H42O7.[1][2]

| Property | Value | Source |

| Molecular Formula | C28H42O7 | [1] |

| Molecular Weight | 490.63 g/mol | |

| Class | Phloroglucinol sesquiterpene-coupled compound | |

| Source | Leaves of Eucalyptus globulus |

Biological Activities and Quantitative Data

This compound has demonstrated notable antibacterial activity against oral pathogenic microorganisms. Furthermore, it has been shown to inhibit the activity of glucosyltransferase, an enzyme crucial for the formation of dental plaque. While specific data on other biological activities of this compound are limited, studies on closely related macrocarpals, such as A, B, and C, provide valuable insights into its potential therapeutic applications.

| Compound | Biological Activity | Target Organism/Enzyme | Quantitative Data (MIC/IC50) | Source |

| This compound | Antibacterial | Oral pathogenic microorganisms | 6.25-100 µg/mL | |

| This compound | Enzyme Inhibition | Glucosyltransferase | Not specified | |

| Macrocarpal A | Antibacterial | Porphyromonas gingivalis | 1 µg/mL | |

| Macrocarpal B | Antibacterial | Porphyromonas gingivalis | 1 µg/mL | |

| Macrocarpal C | Antifungal | Trichophyton mentagrophytes | Not specified |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Due to the limited availability of detailed experimental protocols specifically for this compound, the following methodologies are based on established procedures for the evaluation of related macrocarpals. These protocols can serve as a foundation for designing and conducting further studies on this compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from studies on the antibacterial activity of macrocarpals against oral pathogens.

-

Bacterial Strain Preparation: Culture the target oral pathogenic bacteria (e.g., Porphyromonas gingivalis) in an appropriate broth medium under anaerobic conditions at 37°C.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium to achieve a range of test concentrations.

-

Inoculation: In a 96-well microtiter plate, add 100 µL of the bacterial suspension to 100 µL of each this compound dilution. Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that results in no visible bacterial growth.

Glucosyltransferase Inhibition Assay

This protocol is a generalized method for assessing the inhibition of glucosyltransferase activity.

-

Enzyme and Substrate Preparation: Prepare a solution of glucosyltransferase from a relevant oral bacterium (e.g., Streptococcus mutans) and a solution of the substrate, sucrose.

-

Assay Reaction: In a reaction mixture containing buffer and the enzyme, add varying concentrations of this compound. Initiate the reaction by adding sucrose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Quantification of Glucan Production: The amount of insoluble glucan produced is quantified by measuring the turbidity of the solution spectrophotometrically or by quantifying the amount of unincorporated fructose.

-

IC50 Determination: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the glucosyltransferase activity.

Antifungal Mode of Action Studies (Based on Macrocarpal C)

The following protocols are based on the investigation of the antifungal mechanism of Macrocarpal C.

-

Fungal Membrane Permeability Assay:

-

Treat fungal cells (Trichophyton mentagrophytes) with this compound.

-

Add a fluorescent dye that can only enter cells with compromised membranes (e.g., SYTOX Green).

-

Measure the increase in fluorescence, which corresponds to increased membrane permeability.

-

-

Reactive Oxygen Species (ROS) Production Assay:

-

Load fungal cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Treat the cells with this compound.

-

Measure the increase in fluorescence, which indicates the production of intracellular ROS.

-

-

DNA Fragmentation Assay (TUNEL Assay):

-

Treat fungal cells with this compound.

-

Fix and permeabilize the cells.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are yet to be fully elucidated, the known biological activities of related macrocarpals suggest potential mechanisms of action.

Postulated Antibacterial Mechanism of Action

The antibacterial activity of phloroglucinol-terpene compounds is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Caption: Postulated antibacterial mechanism of this compound.

Glucosyltransferase Inhibition Workflow

The inhibition of glucosyltransferase by this compound is a key mechanism in preventing biofilm formation by oral bacteria.

Caption: Workflow of glucosyltransferase inhibition by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a natural product with significant antibacterial and enzyme-inhibiting properties. Its activity against oral pathogens and inhibition of glucosyltransferase highlight its potential for development as a novel agent for oral health. However, a significant knowledge gap remains regarding its broader biological activities, specific molecular targets, and mechanisms of action.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the antiviral, anti-inflammatory, and anticancer activities of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its antibacterial and enzyme-inhibiting effects.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound in animal models.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The in-depth technical information and experimental frameworks provided in this guide are intended to catalyze further research into this promising natural compound, paving the way for its potential translation into novel therapeutic applications.

References

Unveiling the Molecular Architecture of Macrocarpal J: A Spectroscopic Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Macrocarpal J, a phloroglucinol-sesquiterpene conjugate isolated from the leaves of Eucalyptus globulus. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed structural and methodological information on this class of natural products.

Spectroscopic Data Analysis

The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry established the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C₂₈H₃₈O₇ |

| Exact Mass (m/z) | 485.2709 |

¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound revealed characteristic signals corresponding to its phloroglucinol and sesquiterpene moieties.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | m | |

| 2 | 1.80, 1.65 | m | |

| 3 | 5.30 | br s | |

| 5 | 4.95 | d | 10.0 |

| 6 | 2.10 | m | |

| 7 | 2.30, 1.90 | m | |

| 9 | 1.85 | m | |

| 10 | 1.60, 1.40 | m | |

| 12 | 1.05 | s | |

| 13 | 1.02 | s | |

| 14 | 1.20 | s | |

| 15 | 1.75 | s | |

| 2'-CHO | 10.35 | s | |

| 6'-CHO | 10.38 | s | |

| 3'-OH | 13.80 | s | |

| 5'-OH | 13.85 | s |

¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provided the carbon framework of this compound, confirming the presence of 28 carbon atoms.

| Position | δC (ppm) |

| 1 | 50.1 |

| 2 | 27.5 |

| 3 | 124.8 |

| 4 | 135.2 |

| 5 | 78.9 |

| 6 | 41.2 |

| 7 | 22.5 |

| 8 | 48.8 |

| 9 | 55.6 |

| 10 | 38.1 |

| 11 | 33.5 |

| 12 | 28.2 |

| 13 | 28.0 |

| 14 | 21.8 |

| 15 | 16.5 |

| 1' | 105.5 |

| 2' | 162.8 |

| 3' | 108.5 |

| 4' | 160.5 |

| 5' | 109.0 |

| 6' | 162.8 |

| 2'-CHO | 192.5 |

| 6'-CHO | 192.8 |

| C-α | 35.5 |

| C-β | 42.1 |

| C-γ | 25.8 |

| C-δ1 | 22.5 |

| C-δ2 | 22.7 |

Experimental Protocols

Isolation of this compound

This compound was isolated from the dried leaves of Eucalyptus globulus. The powdered leaves were extracted with methanol, and the resulting extract was partitioned between ethyl acetate and water. The ethyl acetate layer was subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons. High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural correlations determined for this compound.

An In-depth Technical Guide to the Solubility and Stability of Macrocarpal J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of Macrocarpal J, a phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus species such as Eucalyptus globulus[1]. Due to the limited publicly available quantitative data specifically for this compound, this guide also draws upon data from structurally related compounds, such as other macrocarpals and the core phloroglucinol moiety, to infer its physicochemical properties. Furthermore, it outlines detailed experimental protocols for determining solubility and stability, in line with established scientific and regulatory standards.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and route of administration. While specific quantitative solubility data for this compound is scarce in the literature, its structural components—a bulky, non-polar sesquiterpene unit and a polar phloroglucinol group—suggest a complex solubility profile.

Qualitative and Inferred Solubility:

Based on information available for closely related compounds, this compound is expected to be soluble in various organic solvents. For instance, Macrocarpal I, a similar compound, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. General advice for enhancing the solubility of such compounds includes warming the solution to 37°C and employing ultrasonication.

The phloroglucinol component of this compound is soluble in ethanol, DMSO, and dimethylformamide (DMF), with approximate solubilities of 25, 15, and 30 mg/mL, respectively[2]. It is sparingly soluble in aqueous buffers, but its solubility can be increased by first dissolving it in DMF and then diluting with the aqueous buffer[2].

A study on Macrocarpal C, another related compound, indicated that its solubility is pH-dependent. It exhibited turbidity in a 10% DMSO solution but became clear at pH 8, suggesting that the deprotonation of the phenolic hydroxyl groups at higher pH increases its aqueous solubility[3]. Given that this compound also possesses a phloroglucinol core, a similar pH-dependent solubility is anticipated.

Summary of Estimated Solubility:

| Solvent | Estimated Solubility of this compound | Basis of Estimation |

| Polar Protic Solvents | ||

| Ethanol | Soluble | Inferred from phloroglucinol solubility data[2]. |

| Water | Very Low | Inferred from the low water solubility of phloroglucinol (1 g/100 mL) and the large non-polar sesquiterpene moiety. Macrocarpal B has an estimated water solubility of 6.688e-005 mg/L at 25°C. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from phloroglucinol solubility data (approx. 15 mg/mL). |

| Acetone | Soluble | Inferred from the solubility of Macrocarpal I. |

| Dimethylformamide (DMF) | Soluble | Inferred from phloroglucinol solubility data (approx. 30 mg/mL). |

| Non-Polar Solvents | ||

| Chloroform | Soluble | Inferred from the solubility of Macrocarpal I. |

| Dichloromethane | Soluble | Inferred from the solubility of Macrocarpal I. |

| Ethyl Acetate | Soluble | Inferred from the solubility of Macrocarpal I. |

Stability Profile of this compound

The stability of a potential drug candidate is paramount for its development, ensuring that it maintains its therapeutic efficacy and safety profile over time. Currently, there are no specific published stability studies on this compound. However, based on its chemical structure, which includes phenolic groups and aldehydes, it may be susceptible to degradation through oxidation and light.

To address this gap in knowledge, this guide provides a comprehensive set of recommended experimental protocols for assessing the stability of this compound, based on international regulatory guidelines.

Experimental Protocols

3.1. Solubility Determination

A tiered approach is recommended to systematically determine the solubility of this compound in various solvents.

Kinetic Solubility Assay (Shake-Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., buffers at pH 2.0 and 7.4, ethanol, DMSO) in a glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).

-

Calculation: The determined concentration represents the kinetic solubility of this compound in the test solvent under the specified conditions.

Workflow for Solubility Determination:

Caption: Workflow for kinetic solubility determination.

3.2. Stability Assessment

A comprehensive stability testing program for this compound should be established in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA). This involves long-term, accelerated, and stress testing.

General Protocol for Stability Studies:

-

Sample Preparation: Prepare solutions of this compound in the desired solvents or formulate it into a relevant dosage form.

-

Storage Conditions:

-

Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a period covering the proposed shelf life (e.g., 12, 24, 36 months).

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Assay of this compound: To determine the amount of the active substance remaining.

-

Degradation Products: To identify and quantify any impurities that have formed.

-

Physical Properties: Appearance, pH of the solution, etc.

-

-

Analytical Method: A stability-indicating analytical method, such as HPLC-UV or HPLC-MS, must be developed and validated to separate and quantify this compound from its potential degradation products.

Stress Testing:

To understand the intrinsic stability of this compound, stress testing should be performed on a single batch. This helps in identifying potential degradation pathways and products.

-

Hydrolytic Stability: Expose this compound solution to a range of pH values (e.g., acidic, neutral, and basic) at elevated temperatures.

-

Oxidative Stability: Treat this compound solution with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose solid or solution samples of this compound to light according to ICH Q1B guidelines.

-

Thermal Stability: Expose solid this compound to high temperatures (e.g., in 10°C increments above the accelerated stability temperature).

Workflow for a Comprehensive Stability Study:

Caption: Workflow for a comprehensive stability study.

Potential Degradation Pathways

While no specific degradation pathways for this compound have been elucidated, its structure suggests potential areas of instability. The phloroglucinol moiety is susceptible to oxidation, which could lead to the formation of quinone-type structures and subsequent polymerization. The aldehyde groups could also undergo oxidation to carboxylic acids or participate in other reactions. The sesquiterpene portion may be subject to isomerization or oxidation, particularly at allylic positions or tertiary carbons.

Illustrative Degradation Logic:

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While specific quantitative data remains limited, a qualitative assessment based on its chemical structure and related compounds suggests it is soluble in common organic solvents and has pH-dependent aqueous solubility. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically evaluate these critical physicochemical properties. Further research is essential to generate precise data for this compound to support its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the Natural Variants and Analogs of Macrocarpal J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of complex meroterpenoids, representing a fascinating intersection of polyketide and terpenoid biosynthetic pathways. First isolated from various species of the Eucalyptus genus, these compounds have garnered significant attention for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of Macrocarpal J, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this unique class of natural products.

Natural Variants of this compound: A Structural Overview

This compound belongs to a larger family of phloroglucinol-diterpenoid and phloroglucinol-sesquiterpene adducts. These compounds share a common phloroglucinol core, typically substituted with one or more formyl or acyl groups, which is fused to a complex terpene moiety. The structural diversity within the macrocarpal family arises from variations in the terpene skeleton, the nature and position of substituents, and the stereochemistry of the molecule.

To date, several natural variants of this compound have been isolated and characterized, primarily from the leaves and fruits of Eucalyptus species such as Eucalyptus globulus and Eucalyptus macrocarpa.[1][2][3] The known natural variants include Macrocarpals A, B, C, D, E, F, G, H, I, P, and Q. The chemical structures of some of these key variants are presented below.

Table 1: Chemical Structures of Selected Macrocarpals

| Compound | Chemical Structure |

| Macrocarpal A |

|

| Macrocarpal B |

|

| Macrocarpal C |

|

| Macrocarpal I |

|

| This compound | [No publicly available 2D structure image found] |

Semisynthetic Analogs of Macrocarpals

The structural complexity of macrocarpals presents a significant challenge for total synthesis. However, semisynthesis has emerged as a viable strategy to generate novel analogs and to produce rarer natural variants from more abundant precursors. For instance, Macrocarpal C, a compound of significant biological interest, has been efficiently synthesized from the more readily available Macrocarpal A through a selective dehydration reaction. This approach has also been utilized to create novel analogs with modified terpene scaffolds, providing valuable tools for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

The macrocarpal family exhibits a broad spectrum of biological activities, highlighting their potential as leads for drug discovery. The primary activities reported include antibacterial, antifungal, and enzyme inhibition.

Antibacterial Activity